molecular formula CH3BN B14471032 Azaboriridin-2-yl CAS No. 71720-68-8

Azaboriridin-2-yl

Cat. No.: B14471032
CAS No.: 71720-68-8
M. Wt: 39.85 g/mol
InChI Key: SHSUWFIIPKXFOF-UHFFFAOYSA-N
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Description

Azaboriridin-2-yl is a boron-nitrogen heterocyclic compound characterized by a three-membered ring structure comprising two nitrogen atoms and one boron atom. The substitution of boron introduces distinct reactivity, such as enhanced Lewis acidity and altered ring strain, which can influence its interactions in catalytic or biological systems.

Properties

CAS No.

71720-68-8

Molecular Formula

CH3BN

Molecular Weight

39.85 g/mol

InChI

InChI=1S/CH3BN/c1-2-3-1/h3H,1H2

InChI Key

SHSUWFIIPKXFOF-UHFFFAOYSA-N

Canonical SMILES

[B]1CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azaboriridin-2-yl typically involves the formation of the boron-nitrogen bond through various methods. One common approach is the halogen-metal exchange followed by borylation. This method involves the exchange of a halogen atom with a metal (such as lithium or magnesium) and subsequent reaction with a boron-containing reagent . Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogen-metal exchange reactions due to their cost-effectiveness and reliability. The use of palladium-catalyzed cross-coupling reactions is also prevalent in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Azaboriridin-2-yl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding boron-nitrogen hydrides.

    Substitution: Substitution reactions involve the replacement of one atom or group within the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organometallic reagents (such as lithium or magnesium compounds), palladium catalysts, and boron-containing reagents (such as tetraalkoxydiborane) . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound include boron-nitrogen oxides, boron-nitrogen hydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Azaboriridin-2-yl has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Azaboriridin-2-yl involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in electron transfer processes, affecting the redox state of other molecules. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Azaboriridin-2-yl and related compounds, based on evidence from aziridines, azetidines, and boron-nitrogen systems:

Compound Structure Key Properties Synthetic Methods Applications References
This compound B-N-N three-membered ring Hypothesized high ring strain; Lewis acidity from boron; potential bioisosterism. Not reported in evidence (likely requires specialized boron-nitrogen cyclization). Theoretical interest in catalysis, drug design (unverified in literature).
Aziridine N-C-C three-membered ring High ring strain; nucleophilic nitrogen; prone to ring-opening reactions. Cyclization of amines with electrophiles (e.g., epoxides, halides). Precursors for polymers, pharmaceuticals (e.g., mitomycin C).
Azetidin-2-one N-C-C-C four-membered ring Reduced strain vs. aziridine; β-lactam core; hydrolytically unstable. Beckmann rearrangement; cycloaddition reactions. Antibiotics (e.g., penicillins, cephalosporins).
2-(Azetidin-2-yl)acetic acid Azetidine with acetic acid substituent Enhanced solubility; zwitterionic properties. Functionalization of azetidine via alkylation or coupling reactions. Drug intermediates (e.g., neuromodulators, enzyme inhibitors).
Aziridine 2-phosphonates Aziridine with phosphonate groups Stabilized ring; modified reactivity for regioselective openings. Phosphorylation of aziridine precursors; transition-metal catalysis. Anticancer agents, agrochemicals.

Key Findings:

Ring Strain and Reactivity : this compound is expected to exhibit higher ring strain than azetidines but lower than aziridines due to boron’s larger atomic radius. Boron’s Lewis acidity could enable unique catalytic pathways, unlike purely organic analogs .

Bioactivity : Aziridines and azetidines are well-studied in drug discovery (e.g., β-lactam antibiotics). This compound’s bioactivity remains speculative but could mimic nitrogen heterocycles with improved metabolic stability .

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